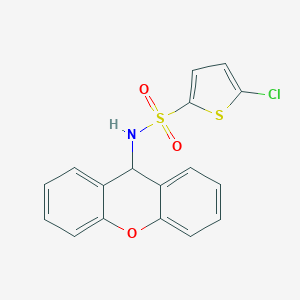![molecular formula C24H19N3O3 B270652 3-methyl-4-oxo-N-[2-(phenylacetyl)phenyl]-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B270652.png)
3-methyl-4-oxo-N-[2-(phenylacetyl)phenyl]-3,4-dihydrophthalazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-4-oxo-N-[2-(phenylacetyl)phenyl]-3,4-dihydrophthalazine-1-carboxamide is a synthetic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as PPD, and it has been extensively studied for its pharmacological properties.
Mécanisme D'action
The mechanism of action of PPD is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and proliferation. PPD has been shown to inhibit the activity of various enzymes involved in cancer cell growth, including topoisomerase II and protein kinase C. Additionally, PPD has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
PPD has been shown to have various biochemical and physiological effects. In vitro studies have shown that PPD inhibits the growth of cancer cells, induces apoptosis, and inhibits the activity of various enzymes involved in cancer cell growth. In vivo studies have shown that PPD has antitumor activity and can inhibit the growth of various types of cancer cells. Additionally, PPD has been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of PPD is that it has been extensively studied for its potential applications in various fields, including cancer research and anti-inflammatory properties. Additionally, PPD has been shown to have antitumor activity and can inhibit the growth of various types of cancer cells. However, one limitation of PPD is that its mechanism of action is not fully understood, which may make it difficult to develop targeted therapies for cancer.
Orientations Futures
There are several future directions for research on PPD. One area of research could be to further investigate the mechanism of action of PPD, which may help to develop targeted therapies for cancer. Additionally, further studies could be conducted to investigate the potential anti-inflammatory properties of PPD, which may be useful in the treatment of inflammatory diseases. Finally, future research could focus on optimizing the synthesis method of PPD to improve the overall yield and purity of the compound.
Méthodes De Synthèse
The synthesis of PPD involves the condensation of 2-acetylphenylacetic acid with 2-nitrobenzaldehyde, followed by reduction with NaBH4 to obtain 2-(2-aminophenyl)acetic acid. The resulting compound is then reacted with phthalic anhydride to produce PPD. The overall yield of this synthesis method is approximately 50%.
Applications De Recherche Scientifique
PPD has been extensively studied for its potential applications in various fields, including cancer research, antitumor activity, and anti-inflammatory properties. In cancer research, PPD has been shown to inhibit the growth of various cancer cells, including lung cancer, breast cancer, and liver cancer. PPD has also been shown to have antitumor activity, which may be useful in the treatment of various types of cancer. Additionally, PPD has been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases such as arthritis.
Propriétés
Nom du produit |
3-methyl-4-oxo-N-[2-(phenylacetyl)phenyl]-3,4-dihydrophthalazine-1-carboxamide |
|---|---|
Formule moléculaire |
C24H19N3O3 |
Poids moléculaire |
397.4 g/mol |
Nom IUPAC |
3-methyl-4-oxo-N-[2-(2-phenylacetyl)phenyl]phthalazine-1-carboxamide |
InChI |
InChI=1S/C24H19N3O3/c1-27-24(30)18-12-6-5-11-17(18)22(26-27)23(29)25-20-14-8-7-13-19(20)21(28)15-16-9-3-2-4-10-16/h2-14H,15H2,1H3,(H,25,29) |
Clé InChI |
PSHDJDPKVSYUII-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NC3=CC=CC=C3C(=O)CC4=CC=CC=C4 |
SMILES canonique |
CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NC3=CC=CC=C3C(=O)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-methylbenzyl)sulfonyl]-N-phenylacetamide](/img/structure/B270571.png)
![N-[3-(anilinosulfonyl)phenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B270574.png)
![5-hydroxy-8,9-dimethoxy-2,4-dimethylbenzo[c][2,7]naphthyridine-1-carboxylate](/img/structure/B270577.png)

![1-(methylsulfonyl)-N-[4-(pyridin-4-ylmethyl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B270579.png)

![N-[2-(2-fluorophenoxy)ethyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydro-6-quinolinecarboxamide](/img/structure/B270583.png)
![3,3-Dimethyl-5-oxo-5-{3-[2-(4-pyridinyl)ethyl]anilino}pentanoic acid](/img/structure/B270584.png)
![3,3-Dimethyl-5-oxo-5-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylamino)pentanoic acid](/img/structure/B270585.png)
![3-ethyl-2-({[2-(2-furyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-4(3H)-quinazolinone](/img/structure/B270589.png)
![N-[2-(2-ethoxyphenoxy)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B270590.png)
![N-[1-(3,4-dimethoxyphenyl)propan-2-yl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B270591.png)
![2-[(1-Adamantylmethyl)(2-furoyl)amino]ethyl 2-furoate](/img/structure/B270592.png)
![6-(6,7,8,9-Tetrahydrodibenzo[b,d]furan-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B270593.png)